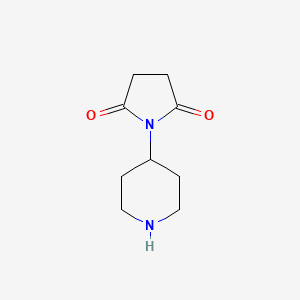

1-(Piperidin-4-yl)pyrrolidine-2,5-dione

Description

1-(Piperidin-4-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C9H14N2O2. uni.lu Its structure features a piperidine (B6355638) ring attached via its 4-position to the nitrogen atom of a pyrrolidine-2,5-dione (also known as a succinimide) ring. While specific research on this exact molecule is not extensively published, its constituent parts are of great interest in the field of drug discovery.

The pyrrolidine-2,5-dione scaffold is a five-membered ring system containing two carbonyl groups and a nitrogen atom. This structure is a key component in a variety of biologically active compounds. nih.govresearchgate.net Its prevalence in medicinal chemistry can be attributed to several factors:

Versatile Biological Activity: The pyrrolidine-2,5-dione ring is a core structure in compounds exhibiting a broad spectrum of pharmacological activities, most notably as anticonvulsants. nih.govnih.gov For instance, ethosuximide (B1671622), a well-established antiepileptic drug, features this scaffold. The mechanism of action for many of these anticonvulsant derivatives is believed to involve interaction with voltage-gated sodium and calcium channels in the central nervous system. nih.govnih.gov

Structural Rigidity and Substituent Orientation: The relatively rigid nature of the pyrrolidine-2,5-dione ring allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets. researchgate.net The ability to introduce substituents at various positions on the ring provides a means to fine-tune the pharmacological profile of the molecule. nih.gov

Synthetic Accessibility: The synthesis of pyrrolidine-2,5-dione derivatives is often straightforward, allowing for the creation of diverse chemical libraries for screening purposes. nih.gov

Recent research has focused on creating hybrid molecules that incorporate the pyrrolidine-2,5-dione scaffold with other pharmacologically active moieties to develop agents with a broad spectrum of activity. nih.gov

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. These structures are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a nitrogen-based heterocycle. nih.govmsesupplies.comnih.gov The reasons for their widespread use include:

Mimicking Natural Compounds: Nitrogen heterocycles are found in a vast array of natural products, including alkaloids, vitamins, and hormones. nih.govopenmedicinalchemistryjournal.com This natural precedent has inspired the design and synthesis of numerous synthetic drugs.

Physicochemical Properties: The presence of nitrogen atoms in a heterocyclic ring can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Target Interactions: The nitrogen atoms in these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov

The five-membered pyrrolidine (B122466) ring and the six-membered piperidine ring are two of the most common nitrogen heterocycles in drug discovery. researchgate.netresearchgate.netresearchgate.net

The combination of a pyrrolidine-2,5-dione scaffold with a piperidine moiety represents a strategic approach in drug design, aiming to leverage the beneficial properties of both ring systems. The piperidine ring, a saturated six-membered heterocycle, is a common structural motif in many pharmaceuticals due to its ability to impart desirable pharmacokinetic properties and to serve as a scaffold for introducing various functional groups. researchgate.netnih.gov

The rationale for creating such hybrid molecules often involves the multi-target-directed ligand approach, where a single molecule is designed to interact with multiple biological targets, potentially leading to enhanced efficacy or a broader spectrum of activity. nih.govebi.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNKMAJFERLVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510708 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75483-32-8 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidin 4 Yl Pyrrolidine 2,5 Dione and Its Analogues

Strategies for Pyrrolidine-2,5-dione Ring Construction

The formation of the pyrrolidine-2,5-dione (succinimide) ring is a cornerstone in the synthesis of the target molecule. This is typically achieved through the formation of an imide bond, which creates the five-membered dicarbonyl heterocycle.

The most direct and widely employed method for constructing N-substituted succinimides is the cyclocondensation of a primary amine with a derivative of succinic acid, most commonly succinic anhydride (B1165640). mdpi.comijcps.org This reaction proceeds in two stages: first, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate succinamic acid. The second stage involves an intramolecular cyclodehydration of this intermediate to form the stable five-membered imide ring. beilstein-archives.org

For the synthesis of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione, this involves the reaction of 4-aminopiperidine (B84694) with succinic anhydride. The piperidine's secondary amine is often protected with a suitable group (e.g., Boc) to prevent it from competing in the reaction. The final deprotection step then yields the target compound. The cyclodehydration step can be achieved through thermal means (heating) or by using chemical dehydrating agents like acetic anhydride or polyphosphate esters. mdpi.combeilstein-archives.org Green chemistry approaches have also been developed, utilizing hot water as a solvent to drive the reaction without the need for catalysts or organic solvents. researchgate.net

Table 1: Conditions for Cyclocondensation to form N-Substituted Succinimides

| Amine Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| Aromatic Amines | Succinic Anhydride, Polyphosphate Ester | Chloroform | One-pot | Good | beilstein-archives.org |

| Aliphatic/Aromatic Amines | Succinic Anhydride | Acetic Acid, Zinc | 55°C, 1.5 hr | High | ijcps.org |

| Primary Amines | Succinic Acid | Water | 100°C | Good-Excellent | researchgate.net |

| Aromatic Amines | Succinic Anhydride, Acetic Anhydride | 1,2-Dimethoxyethane | N/A | High | mdpi.com |

| Primary Amines | Succinic Anhydride | Polyethylene Glycol | Heating (120°C) | High | mdpi.com |

Michael addition reactions provide a versatile pathway for assembling and functionalizing the pyrrolidine (B122466) ring. nih.gov While direct synthesis of the target compound via this method is less common, it is crucial for creating substituted analogues.

One approach is the intramolecular aza-Michael addition, where an amine attached to an activated alkene undergoes cyclization to form the pyrrolidine ring. rsc.orgntu.edu.sg For instance, a suitably designed precursor containing an amine and an α,β-unsaturated ester or ketone can cyclize to form a substituted pyrrolidone, which can be a precursor to the dione (B5365651). researchgate.netnih.gov

A more frequent application is the intermolecular Michael addition to a pre-formed maleimide (B117702) ring system. Maleimides, which are unsaturated pyrrolidine-2,5-diones, act as excellent Michael acceptors. nih.gov The addition of various nucleophiles (such as stabilized carbanions from 1,3-dicarbonyl compounds) across the double bond leads to the formation of 3-substituted succinimides. buchler-gmbh.com This strategy is a powerful tool for generating analogues of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione that are substituted on the pyrrolidine-2,5-dione ring itself.

Table 2: Michael Addition for Pyrrolidine-2,5-dione (Succinimide) Synthesis

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

| 1,3-Diketones | Maleimide derivatives | Dihydroquinine Base (Organocatalyst) | N-aryl-3-alkyl-pyrrolidine-2,5-dione | buchler-gmbh.com |

| Aminomaleimides | Nitroolefins | Takemoto's Catalyst (Organocatalyst) | Substituted 1H-pyrrole-2,5-dione | nih.gov |

| Thiols (S-nucleophiles) | Carborane Maleimides | Thermal | Thiosuccinimide derivatives | rsc.org |

| Ketones | trans-β-nitrostyrene | Organocatalyst | Nitroalkane adducts (precursors) | nih.gov |

Succinic acid and its derivatives are the fundamental building blocks for the "bottom-up" construction of the pyrrolidine-2,5-dione ring. researchgate.net Succinic anhydride is the most common and reactive precursor due to the ring strain that facilitates nucleophilic attack and ring-opening by an amine. mdpi.com The reaction often proceeds under mild conditions and gives high yields. beilstein-archives.org

Succinic acid itself can also be used, though it typically requires more forcing conditions, such as high temperatures, to drive the dehydration and cyclization. researchgate.net An advantage of using succinic acid is its application in environmentally benign syntheses that use water as the solvent, avoiding organic solvents and catalysts. researchgate.net In these methods, the reaction of succinic acid with a primary amine at 100°C directly forms the N-substituted succinimide (B58015). Research suggests this proceeds through the formation of an ammonium (B1175870) carboxylate salt intermediate, followed by two dehydration steps, without forming succinic anhydride as a free intermediate. researchgate.net

Approaches for the Introduction and Modification of Piperidine (B6355638) Moieties

An alternative synthetic logic involves the formation of the C-N bond between a pre-formed pyrrolidine-2,5-dione ring and the piperidine moiety. This approach is particularly useful for creating diverse analogues by varying the piperidine component.

The attachment of a piperidine ring to the nitrogen of a succinimide can be accomplished through several standard coupling reactions. A prominent example is the Mitsunobu reaction. nih.gov In this reaction, succinimide (pKa ~9.5) acts as the N-nucleophile, which attacks an alcohol that has been activated in situ. wikipedia.orgorganic-chemistry.org

To synthesize the target compound using this method, succinimide would be reacted with a protected piperidin-4-ol derivative (e.g., N-Boc-4-hydroxypiperidine) in the presence of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.org The phosphine and azodicarboxylate combine to form a betaine, which activates the alcohol's hydroxyl group, turning it into a good leaving group that is subsequently displaced by the succinimide anion. tcichemicals.com Final deprotection of the piperidine nitrogen yields the desired product.

Other potential coupling strategies include the direct N-alkylation of succinimide with a 4-halopiperidine derivative, although this can be less efficient and require harsher conditions.

Modular or "de novo" synthesis provides a powerful and flexible strategy for rapidly constructing libraries of complex molecules from simple, readily available building blocks. acs.orgnews-medical.net This approach is highly valuable for producing analogues of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione with diverse substitution patterns. medhealthreview.com

The core concept involves combining a nucleophilic component with an electrophilic component in a way that allows for variation in either piece. For instance, a robust reductive amination/aza-Michael reaction sequence can be used to build complex, polysubstituted piperidine rings from various heterocyclic amines and carbonyl electrophiles. acs.orglookchem.com These tailored piperidine fragments can then be subjected to cyclocondensation with different succinic acid derivatives (e.g., 2-methylsuccinic anhydride, 2,3-diphenylsuccinic anhydride) to generate a wide array of final compounds.

Conversely, a modular approach could involve synthesizing a variety of substituted succinimides and then using a versatile coupling reaction to attach different piperidine moieties. A recently developed two-stage process involving biocatalytic C-H oxidation of piperidines followed by nickel-catalyzed radical cross-coupling exemplifies a modern modular approach that can create highly functionalized piperidines for subsequent elaboration. news-medical.netmedhealthreview.com

Table 3: Illustrative Modular Synthesis of Piperidine-Containing Heterocycles

| Piperidine Building Block (Variable) | Heterocycle Precursor (Variable) | Key Reaction Type | Resulting Scaffold | Reference |

| Substituted Pyridines / (Hetero)arylanilines | N/A (Ring transformation) | Zincke Imine Formation & Hydrogenation | N-(Hetero)arylpiperidines | chemrxiv.org |

| N-Tosyl-tethered Alkynones | N/A (Intramolecular) | Cationic Palladium(II)-Catalyzed Reductive Coupling | Substituted Piperidines | lookchem.com |

| Diamines | Propargyl Carbonates | Palladium-Catalyzed Decarboxylative Cyclization | Substituted Piperazines | nih.gov |

| Heterocyclic Amine Nucleophiles | Carbonyl Electrophiles | Reductive Amination/Aza-Michael | Polysubstituted N-(Hetero)aryl Piperidines | acs.org |

Chemical Transformations and Derivatization Strategies

The pyrrolidine-2,5-dione scaffold is amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These transformations can target the dione ring itself or the appended piperidine moiety, enabling fine-tuning of the molecule's properties.

Oxidation Reactions of Pyrrolidine-2,5-dione Analogues

Oxidation reactions of pyrrolidine-2,5-dione analogues can lead to the introduction of new functional groups or the modification of existing ones. Selective oxidation can be achieved under various conditions. For example, electrochemical aminoxyl-mediated Shono-type oxidation has been described as a method for the selective oxidation of pyrrolidines to pyrrolidinones. organic-chemistry.org The use of reagents like N-bromosuccinimide (NBS) can also effect the oxidation of substituted pyrrolidines. rsc.org

In some instances, oxidation can be a key step in a multi-step synthesis. For example, the oxidation of a prolinol derivative with Dess-Martin periodinane can yield an aldehyde intermediate that is crucial for subsequent condensation reactions to form more complex heterocyclic systems. nih.gov

Reduction Reactions and their Application in Synthesis

The reduction of the pyrrolidine-2,5-dione moiety offers a pathway to various other heterocyclic structures, such as pyrrolidinones and pyrrolidines, which are also of significant interest in medicinal chemistry. The carbonyl groups of the dione can be selectively or fully reduced depending on the reducing agent and reaction conditions.

A versatile route to 2,5-disubstituted pyrrolidines involves the reduction of enamines derived from pyroglutamic acid. rsc.orgrsc.org The stereochemical outcome of this reduction can be influenced by the nature of the nitrogen-protecting group. researchgate.net Furthermore, iridium-catalyzed transfer hydrogenation has been employed for the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. researchgate.net

Below is a table summarizing some reduction strategies for pyrrolidine-2,5-dione precursors:

| Starting Material | Reducing Agent/Catalyst | Product Type | Reference |

| Enamines from pyroglutamic acid | Not specified in abstract | 2,5-Disubstituted pyrrolidines | rsc.orgrsc.org |

| 2,5-Hexanedione and aniline | Iridium catalyst/Transfer hydrogenation | N-Aryl-substituted pyrrolidines | researchgate.net |

| Pyrrolidine-2,5-dione derivative | NaBH4 in MeOH | 5-Hydroxy-2-pyrrolidone derivative | tandfonline.com |

Nucleophilic and Electrophilic Substitution Reactions on the Scaffold

Both nucleophilic and electrophilic substitution reactions are pivotal in the derivatization of the 1-(piperidin-4-yl)pyrrolidine-2,5-dione scaffold.

Nucleophilic Substitution: The nitrogen atom of the piperidine ring is a common site for nucleophilic attack, allowing for the introduction of various substituents. A prevalent reaction is the N-alkylation of the pyrrolidine-2,5-dione nitrogen. This can be achieved by reacting pyrrolidine-2,5-dione with alkylating agents in the presence of a base like potassium carbonate in a solvent such as DMF. tandfonline.com

Electrophilic Substitution: The carbon atoms of the pyrrolidine-2,5-dione ring can undergo electrophilic substitution. For instance, pyrrolidine-2,4-diones can be acylated at the C-3 position using acid chlorides in the presence of a Lewis acid like boron trifluoride-diethyl etherate. rsc.org Halogenation is another important electrophilic substitution, with N-bromosuccinimide (NBS) being a widely used reagent for bromination, leading to the formation of compounds like 1-bromopyrrolidine-2,5-dione. researchgate.net

The following table outlines key substitution reactions on the pyrrolidine-dione scaffold:

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |

| N-Alkylation | Alkyl tosylates, K2CO3, DMF | Pyrrolidine Nitrogen (N-1) | N-Alkyl-pyrrolidine-2,5-dione | tandfonline.com |

| C-Acylation | Acid chlorides, BF3·OEt2 | Pyrrolidine Carbon (C-3) | 3-Acyl-pyrrolidine-2,4-dione | rsc.org |

| N-Bromination | N-Bromosuccinimide (NBS) | Pyrrolidine Nitrogen (N-1) | 1-Bromo-pyrrolidine-2,5-dione | researchgate.net |

Stereoselective Synthesis of Chiral Pyrrolidine-2,5-dione Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure pyrrolidine-2,5-dione derivatives, as the biological activity of chiral molecules is often dependent on their stereochemistry.

One powerful strategy is the 1,3-dipolar cycloaddition reaction. For example, the reaction between a chiral nitrone and N-substituted maleimides can afford enantiopure spiro-fused heterocycles containing the pyrrolidine-2,5-dione motif with high enantio- and diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the approach of the dipole to the less hindered face of the dipolarophile.

Another approach involves the use of chiral starting materials. For instance, enantiopure 2,5-disubstituted pyrrolidines can be synthesized from pyroglutamic acid, a readily available chiral building block. nih.gov The manipulation of functional groups on this chiral scaffold allows for the synthesis of a variety of stereochemically defined pyrrolidine derivatives.

Furthermore, asymmetric catalysis can be employed. Aza-Friedel–Crafts reactions of ketimines derived from benzothiophene-2,3-dione with indoles, catalyzed by a chiral phosphoric acid, can produce enantiopure 3-indolylmethanamine-benzothiophenes which can be precursors to complex chiral structures. acs.org

The table below summarizes some stereoselective synthetic approaches:

| Method | Chiral Source/Catalyst | Product Type | Stereoselectivity | Reference |

| 1,3-Dipolar Cycloaddition | Chiral nitrone | Enantiopure spiro-fused heterocycles | High enantio- and diastereoselectivity | nih.gov |

| Derivatization of Chiral Pool | Pyroglutamic acid | Enantiopure 2,5-disubstituted pyrrolidines | High | nih.gov |

| Asymmetric Catalysis (Aza-Friedel-Crafts) | BINOL-derived chiral phosphoric acid | Enantiopure 3-indolylmethanamine derivatives | Up to 99% ee | acs.org |

Biological Activities and Pharmacological Relevance of 1 Piperidin 4 Yl Pyrrolidine 2,5 Dione Derivatives

Central Nervous System (CNS) Activities

Derivatives built upon the piperidine (B6355638) and pyrrolidine-2,5-dione frameworks have demonstrated significant potential in modulating CNS functions, showing promise as anticonvulsants, analgesics, antidepressants, and cognitive enhancers. anadolu.edu.trnih.govnih.gov

The pyrrolidine-2,5-dione ring is a well-established pharmacophore for anticonvulsant activity, with the antiepileptic drug ethosuximide (B1671622) being a prime example. nih.gov Research has expanded to more complex derivatives, revealing a broad spectrum of action in preclinical seizure models.

A variety of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have been synthesized and evaluated for anticonvulsant activity. nih.gov Initial screening in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, along with the 6-Hz psychomotor seizure model, identified several potent compounds. nih.gov Notably, compounds with specific substitutions on the phenylpiperazine and pyrrolidine-2,5-dione rings showed high activity. nih.gov For instance, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione demonstrated efficacy in multiple models. nih.gov

Further studies on hybrid molecules combining the pyrrolidine-2,5-dione scaffold with other pharmacologically active moieties have yielded compounds with broad-spectrum anticonvulsant properties. semanticscholar.orgnih.gov One such compound, a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (Compound 30), showed potent activity in both the MES and 6-Hz seizure models. semanticscholar.orgnih.gov Similarly, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized, with the most active compound (Compound 6) showing a more beneficial efficacy and protective index in the MES and 6-Hz tests compared to the reference drug, valproic acid. mdpi.com The mechanism for this compound is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Research into 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also identified a lead compound (Compound 33) with robust antiseizure properties in MES and 6-Hz models, with its mechanism likely involving the voltage-sensitive sodium channel. nih.govmdpi.com

| Compound Derivative | Seizure Model | Observed Activity | Reference |

|---|---|---|---|

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione (23) | MES, scPTZ, 6-Hz | Active in all three screens. | nih.gov |

| 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (26) | MES, 6-Hz | High activity in the 6-Hz test. | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES, 6-Hz | ED₅₀ (MES) = 68.30 mg/kg; ED₅₀ (6 Hz) = 28.20 mg/kg. | mdpi.com |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative (30) | MES, 6-Hz | ED₅₀ (MES) = 45.6 mg/kg; ED₅₀ (6 Hz) = 39.5 mg/kg. | semanticscholar.orgnih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative (33) | MES, 6-Hz, scPTZ | ED₅₀ (MES) = 27.4 mg/kg; ED₅₀ (6 Hz) = 30.8 mg/kg; Prolonged latency in scPTZ. | nih.gov |

There is a significant overlap between the mechanisms underlying epilepsy and chronic pain, and many anticonvulsant drugs are also effective as analgesics. mdpi.com Derivatives of pyrrolidine-2,5-dione have been investigated for their potential to treat various pain states, including neuropathic and inflammatory pain.

A novel non-peptide agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, {1-[4-(2-{hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-1H-benzimidazol-1-yl)piperidin-1-yl]cyclooctyl}methanol, has shown a dose-dependent inhibitory effect against mechanical allodynia in a rat model of neuropathic pain. nih.gov This highlights the potential of piperidine-containing structures in developing new analgesics. nih.gov

Hybrid compounds featuring the pyrrolidine-2,5-dione core have demonstrated efficacy in multiple pain models. semanticscholar.orgnih.govmdpi.com Compound 30, a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative, was effective in the formalin test of tonic pain, the capsaicin-induced neurogenic pain model, and the oxaliplatin-induced neuropathic pain model in mice. semanticscholar.orgnih.gov Another potent anticonvulsant, Compound 14, also showed high efficacy against pain responses in these models. mdpi.com The analgesic mechanism for Compound 14 is thought to be complex, potentially involving the inhibition of sodium and calcium channels as well as TRPV1 receptor antagonism. mdpi.com

The antinociceptive activity of the most promising anticonvulsant compounds from a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives was evaluated in the hot plate and writhing tests, demonstrating their potential dual function. nih.gov Similarly, Compound 33, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, not only showed strong anticonvulsant effects but also a significant analgesic effect in the formalin test and effectively reduced allodynia in an oxaliplatin-induced neuropathic pain model. nih.gov

| Compound Derivative | Pain Model | Observed Activity | Reference |

|---|---|---|---|

| {1-[4-(2-{hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-1H-benzimidazol-1-yl)piperidin-1-yl]cyclooctyl}methanol | Neuropathic Pain (Chronic Constriction Injury) | Dose-dependent inhibition of mechanical allodynia. | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative (30) | Formalin, Capsaicin, Oxaliplatin-induced | Proven effective in all three pain models. | semanticscholar.orgnih.gov |

| 3-CF₃ Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Formalin, Capsaicin, Oxaliplatin-induced | High efficacy against tonic, neurogenic, and neuropathic pain. | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative (33) | Formalin, Oxaliplatin-induced | Significant analgesic effect and alleviation of allodynia. | nih.gov |

The monoamine hypothesis of depression suggests that dysfunction in neurotransmitter systems, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), is a key factor in the disorder. nih.gov Piperidine and pyrrolidine-2,5-dione derivatives have been developed as potential antidepressants that target these systems. anadolu.edu.trnih.gov

Research into novel piperidine derivatives has shown that certain compounds exhibit antidepressant-like effects in tail suspension and modified forced swimming tests in mice. anadolu.edu.tr The activity of these compounds appears to be mediated by the monoaminergic system. For example, the effects of some derivatives were reversed by a serotonin-depleting agent, while others were abolished by a catecholamine-depleting agent, indicating specific interactions with serotonergic and catecholaminergic pathways, respectively. anadolu.edu.tr

Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated as potential multi-target antidepressants. nih.govnih.gov These compounds have shown significant affinity for both the serotonin 5-HT1A receptor and the serotonin transporter (SERT). nih.gov Further development led to a series of compounds with a combined affinity for 5-HT1A and dopamine D2 receptors, as well as for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. nih.gov This multi-target approach aims to enhance therapeutic efficacy by modulating multiple neurotransmitter systems simultaneously. nih.gov

Compounds that can enhance cognitive function and improve memory are of great interest for treating deficits associated with neurodegenerative diseases and ischemic stroke. nih.govmdpi.com The pyrrolidine-2-one fragment, a close structural relative of pyrrolidine-2,5-dione, is a key pharmacophore in the racetam family of nootropic drugs. mdpi.com

A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, was investigated for its effects on cognitive functions in rats following experimental ischemic stroke. mdpi.com Compared to a control group, this compound was found to increase activity and curiosity while reducing anxiety levels in behavioral tests like the open field test and the light-dark box test, suggesting a better neurotropic activity profile than the established drug piracetam. mdpi.com

In another line of research, the modification of known nootropic drugs led to the development of 4-aminopiperidine (B84694) analogues. nih.gov These derivatives demonstrated high cognition-enhancing activity in the mouse passive avoidance test, a model for assessing learning and memory. One of the compounds was found to be active at a very low dose, presenting a new potential lead for the development of treatments for cognitive deficits seen in conditions like Alzheimer's disease. nih.gov

Antimicrobial Applications

In addition to their CNS activities, piperidine and pyrrolidine (B122466) derivatives have been explored for their potential to combat microbial infections. The spread of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for developing new antibacterial agents. biomedpharmajournal.org

The pyrrolidine and piperidine rings are found in many compounds with demonstrated antimicrobial properties. biomedpharmajournal.orgnih.gov A variety of derivatives have been synthesized and tested against clinically relevant pathogenic bacteria.

Screening of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed good antibacterial activity against various strains when compared to the standard drug ampicillin. biomedpharmajournal.org Similarly, certain pyrrolidine-2-one derivatives have been evaluated against bacteria such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp., with some showing good activity.

A study on halogenated benzene (B151609) derivatives substituted with piperidine and pyrrolidine rings tested their in vitro activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov Several 2,6-dipiperidino-1,4-dihalogenobenzene and tripyrrolidino chlorobenzene (B131634) compounds inhibited the growth of all tested strains, including S. aureus, Bacillus subtilis, Yersinia enterocolitica, E. coli, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov

Furthermore, derivatives of pyrrolidine-2,5-dione fused to other ring systems have displayed moderate antimicrobial activities. One study found that an N-arylsuccinimide derivative and a related azo compound were active against selected bacterial and fungal species with MIC values in the range of 32–128 µg/mL and 16–256 µg/mL, respectively. researchgate.net

| Compound Derivative Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 2,6-Dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | 32-512 µg/mL | nih.gov |

| 2,4,6-Tripyrrolidino chlorobenzene | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | 32-512 µg/mL | nih.gov |

| Pyrrolidine-2,5-dione fused to dibenzobarrelene | S. aureus, V. cholerae | 64-128 µg/mL | researchgate.net |

| Azo derivative of fused pyrrolidine-2,5-dione | S. aureus, V. cholerae | 16-256 µg/mL | researchgate.net |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various strains | Good activity compared to ampicillin. | biomedpharmajournal.org |

Antifungal Properties of Pyrrolidine-2,5-dione Derivatives

Derivatives of pyrrolidine-2,5-dione have demonstrated notable antifungal capabilities against a range of fungal pathogens. The core structure of pyrrolidine-2,5-dione is a recurring motif in compounds exhibiting antimicrobial effects. scispace.comuobasrah.edu.iq

Research has shown that specific derivatives exhibit significant activity. For instance, certain novel succinimide-maleimide derivatives have shown potential against Candida albicans. uobasrah.edu.iq In one study, two compounds from a synthesized series, 5a and 5g, were identified as having promising antimicrobial activity against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq Fused pyrrolidine-2,5-dione derivatives have also been evaluated, showing moderate to low antimicrobial activities against various fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. nih.govresearchgate.net

Further studies have explored the antifungal potential of piperidin-4-one derivatives, a related heterocyclic structure. These compounds were effective against several dermatophytes and yeasts, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org Another area of investigation involves peptidomimetics incorporating the pyrrolidine-2,4-dione (B1332186) structure, which have been designed based on antifungal peptides. nih.govnih.gov These designed molecules showed potent activity against Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. nih.gov

Additionally, pyrrolidine-2,4-dione derivatives containing both hydrazine (B178648) and diphenyl ether pharmacophores have been synthesized and tested against phytopathogenic fungi. rsc.org One compound in this series, 4h, displayed remarkable in vitro activity against Rhizoctonia solani, with an EC50 value of 0.39 μg/mL, which was superior to the commercial fungicide boscalid. rsc.org

Table 1: Antifungal Activity of Pyrrolidine-2,5-dione Derivatives

| Derivative Type | Fungal Species | Activity Metric (Value) | Reference |

|---|---|---|---|

| Fused Pyrrolidine-2,5-dione (Cpd 8) | Various Fungi | MIC (16-256 µg/mL) | nih.govresearchgate.net |

| Piperidin-4-one Derivatives | C. albicans, Dermatophytes | Significant Activity | biomedpharmajournal.org |

| Pyrrolidine-2,4-dione Peptidomimetic (C2) | A. niger, C. albicans, S. cerevisiae | Potent Activity | nih.gov |

| Pyrrolidine-2,4-dione with Diphenyl Ether (4h) | Rhizoctonia solani | EC50 (0.39 µg/mL) | rsc.org |

| Succinimide-maleimide Derivatives (5a, 5g) | Candida albicans | Potential Activity | uobasrah.edu.iq |

Mosquito Larvicidal Efficacy Studies

The larvicidal properties of pyrrolidine-2,5-dione derivatives have been investigated as a potential strategy for mosquito control. Studies have demonstrated the effectiveness of these compounds against the larvae of various mosquito species, including Culex quinquefasciatus and Aedes albopictus. nih.govmdpi.comresearchgate.net

In one study, a series of pyrrolidine-2,4-dione derivatives were synthesized and tested for their larvicidal activity against the second instar larvae of Culex quinquefasciatus. nih.govresearchgate.net Two compounds, 1e and 1f, were particularly potent, with LD50 values of 26.06 µg/mL and 26.89 µg/mL, respectively. nih.govresearchgate.net These values were comparable to the commercial insecticide permethrin. nih.gov Similarly, piperidin-connected 2-thioxoimidazolidin-4-one derivatives have been shown to be lethal to Culex quinquefasciatus larvae, with one compound exhibiting an LD50 value of 1.37 µg/mL. nih.gov

Research has also extended to other mosquito vectors. Novel sophoridine (B192422) derivatives were evaluated for their activity against Aedes albopictus larvae, with some compounds showing potential larvicidal effects with LC50 values in the range of 330.98 to 430.53 ppm. mdpi.com

Table 2: Mosquito Larvicidal Activity of Pyrrolidine-2,5-dione and Related Derivatives

| Derivative Type | Mosquito Species | Activity Metric (Value) | Reference |

|---|---|---|---|

| Pyrrolidine-2,4-dione (Cpd 1e) | Culex quinquefasciatus | LD50 (26.06 µg/mL) | nih.govresearchgate.net |

| Pyrrolidine-2,4-dione (Cpd 1f) | Culex quinquefasciatus | LD50 (26.89 µg/mL) | nih.govresearchgate.net |

| Piperidin-connected 2-thioxoimidazolidin-4-one (Cpd 3a) | Culex quinquefasciatus | LD50 (1.37 µg/mL) | nih.gov |

| Sophoridine Derivative (SOP-2g) | Aedes albopictus | LC50 (330.98 ppm) | mdpi.com |

Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory and immunomodulatory potential of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione derivatives has been a significant area of research, with studies focusing on their general anti-inflammatory effects and specific inhibition of key inflammatory pathways like the NLRP3 inflammasome.

General Anti-inflammatory Effects and Pathway Inhibition

Derivatives of pyrrolidine-2,5-dione have been identified as potent anti-inflammatory agents, often acting through multiple mechanisms. Research has demonstrated their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.ukresearchgate.net

One study reported a series of N-substituted pyrrolidine-2,5-dione derivatives that showed inhibition of COX-1, COX-2, and 5-LOX in the low micromolar to submicromolar ranges. ebi.ac.uk Compound 13e from this series emerged as the most potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM. ebi.ac.uk Another study synthesized a compound, ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate, which showed marked inhibitory activity against both COX-2 and 5-LOX. researchgate.net

Furthermore, some 1H-pyrrole-2,5-dione derivatives have been shown to suppress inflammatory responses in macrophage-derived foam cells by reducing the secretion of inflammatory markers like lactate (B86563) dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS). nih.gov Other studies have shown that new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives can significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α. mdpi.com

Table 3: General Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives

| Derivative Type | Target/Assay | Activity Metric (Value) | Reference |

|---|---|---|---|

| N-substituted Pyrrolidine-2,5-dione (Cpd 13e) | COX-2 Inhibition | IC50 (0.98 µM) | ebi.ac.uk |

| Ketoester Pyrrolidine-2,5-dione | COX-2 Inhibition | 78.08% inhibition at 1000 µg/mL | researchgate.net |

| Ketoester Pyrrolidine-2,5-dione | 5-LOX Inhibition | 71.66% inhibition at 1000 µg/mL | researchgate.net |

| 3,4-dimethyl-1H-pyrrole-2,5-dione (Cpd 2a) | Inhibition of IL-6 & TNF-α production | Strongest inhibition in series | mdpi.com |

| 1H-pyrrole-2,5-dione (Cpd 20) | Reduction of TNF-α & ROS | Concentration-dependent reduction | nih.gov |

Inhibition of NLRP3 Inflammasome and Pyroptosis Pathways

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases. nih.govnih.gov The activation of the NLRP3 inflammasome leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis. nih.govmdpi.com

A significant breakthrough in this area has been the identification of compounds based on a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as novel inhibitors of the NLRP3 inflammasome. mdpi.comresearchgate.net Chemical modulation of this scaffold has led to the development of potent inhibitors that can suppress pyroptotic cell death and the release of IL-1β in differentiated THP-1 cells. mdpi.com

In a key study, various modifications were made to the linker and substituents of the core scaffold. mdpi.com It was found that an acetamide (B32628) bridge was crucial for anti-pyroptotic activity. mdpi.com Further optimization led to compounds like derivative 6, which exhibited an IC50 of 0.3 µM for the inhibition of pyroptotic cell death and an IC50 of 0.2 µM for the inhibition of IL-1β release. mdpi.com These findings highlight the potential of these derivatives as therapeutic agents for NLRP3-driven diseases.

Table 4: Inhibition of NLRP3 Inflammasome and Pyroptosis by 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

| Compound | Inhibition of Pyroptotic Cell Death (IC50, µM) | Inhibition of IL-1β Release (IC50, µM) | Reference |

|---|---|---|---|

| Derivative 3 | 2.5 | 2.5 | mdpi.com |

| Derivative 6 | 0.3 | 0.2 | mdpi.com |

| Derivative 9 | 0.5 | 0.4 | mdpi.com |

| Derivative 13 | 0.4 | 0.4 | mdpi.com |

| Derivative 18 | 1.1 | 1.0 | mdpi.com |

Anticancer and Antiproliferative Activity Studies

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for their anticancer properties. uobasrah.edu.iqresearchgate.net Research has revealed that these compounds can exert cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated remarkable cytotoxic effects in MCF-7 (breast cancer) and HT-29 (colon cancer) cells. researchgate.net Some of these hybrids exhibited nanomolar activity against MCF-7 cells, with IC50 values as low as 0.42 µM. researchgate.net Similarly, other succinimide-maleimide derivatives have shown potent activity against MCF-7 cells, with compounds 5i and 5l having IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq

The anticancer activity is not limited to breast cancer. Pyrrolidine-derived compounds have shown antiproliferative effects against DLD-1 colon cancer cells. researchgate.net Furthermore, newly synthesized diphenylamine-pyrrolidin-2-one-hydrazone derivatives were found to be selective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the range of 2.5–20.2 µM. nih.gov Another study on 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which incorporate a related indole (B1671886) structure, found potent activity against HeLa (cervical cancer) cell lines, with IC50 values between 10.64 and 33.62 µM. nih.gov

Table 5: Anticancer and Antiproliferative Activity of Pyrrolidine-2,5-dione Derivatives

| Derivative Type | Cancer Cell Line | Activity Metric (Value) | Reference |

|---|---|---|---|

| Pyrazoline-substituted Pyrrolidine-2,5-dione (116b) | MCF-7 (Breast) | IC50 (0.42 µM) | researchgate.net |

| Succinimide-maleimide (Cpd 5i) | MCF-7 (Breast) | IC50 (1.496 µM) | uobasrah.edu.iq |

| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 (2.5–20.2 µM) | nih.gov |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one (VIb-d) | HeLa (Cervical) | IC50 (10.64–33.62 µM) | nih.gov |

Enzyme and Receptor Modulatory Actions

The versatility of the 1-(Piperidin-4-yl)pyrrolidine-2,5-dione scaffold extends to its ability to modulate the activity of various enzymes and receptors, making it a valuable template for drug design. uobasrah.edu.iqnih.gov

Derivatives have been identified as potent inhibitors of several enzymes. For instance, some pyrrolidine-2,5-dione derivatives act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as α-amylase, which are relevant targets for Alzheimer's disease and diabetes, respectively. researchgate.net Ketone derivatives of succinimide (B58015) have also shown significant α-amylase and α-glucosidase inhibitory activities. nih.gov Furthermore, hydroxybenzylidenyl pyrrolidine-2,5-dione compounds have been synthesized as potent competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org One such compound, HMP, had an IC50 value of 2.23 µM against mushroom tyrosinase. rsc.org Research has also led to the development of phenylpyrrolidin-2-one derivatives as potent and selective non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3, a target in castration-resistant prostate cancer. researchgate.net

In terms of receptor modulation, derivatives have been designed to target a range of receptors. Pyrrolidine-containing derivatives have been synthesized as antagonists of the chemokine receptor CXCR4, which plays a role in HIV infection and cancer metastasis. nih.gov The introduction of a pyrrolidine group into the 4-position of piperidine rings in another series of compounds enhanced their human peroxisome proliferator-activated receptor δ (hPPARδ) agonist activity, a target for metabolic diseases. nih.gov Additionally, piperidine-based derivatives have been developed as high-affinity ligands for sigma receptors, and others have been examined for their binding affinities to dopamine, serotonin, and adrenergic receptors, which are relevant for antipsychotic activity. nih.govnih.gov

Table 6: Enzyme and Receptor Modulatory Actions of Pyrrolidine-2,5-dione and Piperidine Derivatives

| Derivative Type | Target Enzyme/Receptor | Effect | Activity Metric (Value) | Reference |

|---|---|---|---|---|

| Phenylpyrrolidin-2-one | Aldo-keto reductase AKR1C3 | Inhibition | Potent (<100 nM) | researchgate.net |

| Ketoester Pyrrolidine-2,5-dione (Cpd 44) | Acetylcholinesterase (AChE) | Inhibition | IC50 (134 µM) | researchgate.net |

| Ketoester Pyrrolidine-2,5-dione (Cpd 44) | Butyrylcholinesterase (BChE) | Inhibition | IC50 (97 µM) | researchgate.net |

| 4-(1-Pyrrolidinyl)piperidine | PPARδ | Agonism | EC50 (3.6 nM) | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 Receptor (σ1) | Ligand Binding | Ki (0.96 nM) | nih.gov |

| Hydroxybenzylidenyl Pyrrolidine-2,5-dione (HMP) | Tyrosinase | Inhibition | IC50 (2.23 µM) | rsc.org |

| Ketone derivative of succinimide (BW1) | α-amylase | Inhibition | IC50 (13.90 µg/ml) | nih.gov |

Enzyme Inhibition Studies (e.g., Autotaxin, Dipeptidyl Peptidase-IV, Carbonic Anhydrase)

Derivatives containing piperidine and pyrrolidine/pyrrolidinone moieties have been investigated for their ability to inhibit several therapeutically relevant enzymes.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. oatext.com Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes. nih.gov Research into DPP-IV inhibitors has explored various scaffolds that mimic the enzyme's natural substrates, often incorporating pyrrolidine or piperidine rings.

A series of substituted piperidinyl glycine (B1666218) 2-cyano-4,5-methano pyrrolidine compounds were synthesized and identified as potent and stable DPP-IV inhibitors. nih.gov Similarly, novel inhibitors featuring a 2-benzylpyrrolidine (B112527) ring were found to be highly active. oatext.com For instance, a 2-benzylpyrrolidine derivative demonstrated an IC₅₀ value of 0.3 ± 0.03 µM for DPP-IV inhibition. oatext.com Another study focused on cis-2,5-dicyanopyrrolidine derivatives, identifying an achiral, slow-binding inhibitor of DPP-IV that showed selectivity over other dipeptidyl peptidase isozymes. nih.gov These studies underscore the importance of the pyrrolidine ring system in achieving potent DPP-IV inhibition. While not exact derivatives of 1-(piperidin-4-yl)pyrrolidine-2,5-dione, these findings highlight the utility of the constituent ring systems in designing effective enzyme inhibitors.

Interactive Table: DPP-IV Inhibition by Pyrrolidine/Piperidine Derivatives

| Compound Class | Specific Derivative Example | DPP-IV IC₅₀ | Reference |

|---|---|---|---|

| 2-Benzylpyrrolidine Derivative | Compound (2) | 0.3 ± 0.03 µM | oatext.com |

| 4-Benzylpiperidine (B145979) Derivative | Compound (1) | 1.6 ± 0.04 µM | oatext.com |

| Phenethyl-piperazine Derivative | Compound (3) | 1.2 ± 0.04 µM | oatext.com |

Autotaxin (ATX)

Autotaxin is a secreted enzyme that produces the bioactive signaling lipid lysophosphatidic acid (LPA). nih.govnih.gov The ATX-LPA signaling pathway is implicated in various pathologies, including cancer, fibrosis, and inflammation, making ATX a significant drug target. nih.gov While various classes of ATX inhibitors have been developed, including those with piperazine (B1678402) cores, there is a lack of specific published research detailing the autotaxin-inhibiting activity of derivatives of the 1-(piperidin-4-yl)pyrrolidine-2,5-dione scaffold. nih.gov

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes. nih.gov CA inhibitors are used as diuretics and to treat glaucoma, among other conditions. unipi.it The benzenesulfonamide (B165840) group is a classic pharmacophore for CA inhibition. nih.gov

A study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides revealed potent inhibitory activity against several human (h) CA isoforms. nih.gov These compounds, while lacking the pyrrolidine-2,5-dione moiety, feature the piperidine ring and demonstrate that this scaffold can be used to target CAs. Several derivatives showed low nanomolar inhibition and selectivity for cancer-related isoforms hCA IX and hCA XII over the ubiquitous hCA I and hCA II. nih.gov For example, compound 11 from the series, a benzyl (B1604629) derivative, was a potent inhibitor of hCA XII with a Kᵢ of 2.7 nM and showed significant selectivity over hCA I and hCA II. nih.gov

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| 6 | 10.1 | 16.4 | 0.9 | 30.1 | nih.gov |

| 11 | 46.5 | 35.8 | 4.8 | 2.7 | nih.gov |

| 13 | 85.7 | 38.6 | 10.5 | 6.7 | nih.gov |

| 15 | 12.3 | 25.1 | 1.8 | 5.2 | nih.gov |

| 16 | 10.5 | 15.8 | 0.8 | 25.4 | nih.gov |

| 20 | 12.8 | 17.1 | 0.9 | 28.7 | nih.gov |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | nih.gov |

Receptor Binding and Functional Agonism/Antagonism (e.g., Serotonin Receptors, Dopamine Receptors)

The piperidine ring is a common feature in ligands for central nervous system (CNS) receptors, including serotonin and dopamine receptors.

Serotonin Receptors (5-HTR)

Serotonin receptors are a major target for drugs treating CNS disorders. nih.gov Structurally related compounds, such as those with a hydantoin (B18101) ring (which is similar to succinimide) linked to an arylpiperazine moiety, have been explored for their affinity for serotonin receptors. nih.gov In one study, a series of (Z)-3-(3-(4-(aryl)piperazin-1-yl)-2-hydroxypropyl)-5-(benzylidene)imidazolidine-2,4-dione derivatives were synthesized and tested for binding at 5-HT₁AR. nih.gov Additionally, research into dual 5-HT₁A receptor ligands and serotonin transporter (SERT) inhibitors has identified compounds that merge a 3-(4-piperidyl)-1H-indole group with other pharmacophores, demonstrating the utility of the piperidine scaffold in targeting the serotonergic system. nih.gov

Dopamine Receptors (DR)

Dopamine receptors are critical targets for antipsychotic medications and treatments for Parkinson's disease. mdpi.com Numerous studies have focused on piperidine-containing scaffolds for developing dopamine receptor ligands. chemrxiv.orgmdpi.com A series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, designed as hybrids of known dopamine D2-like antipsychotics, showed that compounds with a 1-ethyl-2-methyl-pyrrolidine moiety possessed affinity in the low micromolar range for D2-like receptors. nih.gov

Another investigation into analogs of pyrovalerone, which has a 2-pyrrolidin-1-yl-pentan-1-one structure, found that these compounds were potent inhibitors of dopamine and norepinephrine transporters but were inactive at D₁, D₂, and D₃ receptors. nih.gov In contrast, a different study on new piperidine-based ligands identified potent and selective D4 receptor antagonists. mdpi.com For example, a 4-benzylpiperidine derivative showed high D4 receptor affinity (pKᵢ = 8.65) and behaved as an antagonist. mdpi.com

Interactive Table: Binding Affinities of Piperidine/Pyrrolidine Derivatives at Dopamine Receptors

| Compound Class | Specific Derivative Example | Receptor Target | Binding Affinity (Kᵢ or pKᵢ) | Reference |

|---|---|---|---|---|

| Phenyl-pyrrole-3-carboxamide | Derivative 1a | D₂-like | Low micromolar range | nih.gov |

| Phenyl-pyrrole-3-carboxamide | Derivative 1f | D₂-like | Low micromolar range | nih.gov |

| Piperidine-based ligand | Compound 7 (77-LH-28-1) | D₄R | pKᵢ = 8.61 | mdpi.com |

| 4-Benzylpiperidine derivative | Compound 8 | D₄R | pKᵢ = 8.65 | mdpi.com |

| Piperidine-based ligand | Compound 12 | D₄R | pKᵢ = 8.04 | mdpi.com |

Interaction with Neurotransmitter Transporters (e.g., SERT, DAT, NET)

Monoamine transporters (MATs), which include the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), regulate neurotransmitter levels in the synapse and are targets for antidepressants and stimulants. nih.gov

Research on pyrovalerone analogs, which contain a 2-pyrrolidin-1-yl moiety, has shown that these compounds are generally potent inhibitors of DAT and NET while being weak inhibitors of SERT. nih.gov For example, the 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one analog (4u ) was a highly potent DAT inhibitor with an IC₅₀ of 3.3 nM. nih.gov

Separately, a study of conformationally constrained cis-3,6-disubstituted piperidine derivatives identified novel high-affinity DAT inhibitors. nih.gov These compounds were tested for their ability to inhibit binding at DAT, SERT, and NET. One enantiomer, S,S-(-)-19a, showed high potency for DAT with an IC₅₀ of 11.3 nM and was more selective for DAT over SERT and NET compared to the reference compound GBR 12909. nih.gov These findings demonstrate that both pyrrolidine and piperidine-based structures can be tailored to achieve potent and selective inhibition of monoamine transporters.

Interactive Table: Monoamine Transporter Inhibition by Pyrrolidinyl and Piperidinyl Derivatives

| Compound | Transporter Target | Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|

| Pyrovalerone Analog (4a) | DAT | 13 | nih.gov |

| NET | 47 | nih.gov | |

| SERT | 3030 | nih.gov | |

| Pyrovalerone Analog (4u) | DAT | 3.3 | nih.gov |

| NET | 16 | nih.gov | |

| SERT | 1680 | nih.gov | |

| Piperidine Derivative (S,S-(-)-19a) | DAT | 11.3 | nih.gov |

| SERT | 1700 | nih.gov |

Mechanistic Investigations of 1 Piperidin 4 Yl Pyrrolidine 2,5 Dione Analogues

Interaction with Voltage-Gated Ion Channels

Voltage-gated ion channels are crucial for neuronal excitability and signaling. Analogues of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione have been investigated for their ability to modulate these channels, particularly sodium and calcium channels, which are key targets for anticonvulsant and analgesic drugs.

The pyrrolidine-2,5-dione scaffold is a key feature of several hybrid anticonvulsant compounds. In vitro ligand binding studies have suggested that the anticonvulsant and antinociceptive effects of these hybrids are, in part, due to their influence on neuronal voltage-sensitive sodium channels nih.gov. This interaction is significant as these channels are pivotal in the generation and propagation of action potentials.

Further research into pyrroline (B1223166) derivatives, which share a similar five-membered nitrogen-containing ring, has also demonstrated voltage-gated sodium channel blocking activity nih.gov. For instance, certain tetramethylpyrroline congeners have shown potent antiarrhythmic effects, which are attributed to their sodium channel blocking properties nih.gov. Although not direct analogues, these findings suggest that the pyrrolidine-2,5-dione core of the title compound's analogues may contribute to sodium channel modulation.

One study on clathrodin (B1669156) analogues, which contain a pyrrole-carboxamide moiety, found that some of these compounds could inhibit the current through NaV1.4 and NaV1.5 channel isoforms mdpi.com. Specifically, one analogue at a 1 µM concentration inhibited 46.3% of the NaV1.4 channel current and 19.6% of the NaV1.5 channel current mdpi.com.

| Compound/Analogue Class | Channel Isoform | Activity | Reference |

| Pyrrolidine-2,5-dione Hybrids | Neuronal Voltage-Sensitive Sodium Channels | Influence on channel activity | nih.gov |

| Tetramethylpyrroline Congeners | Voltage-Gated Sodium Channels | Blocking activity | nih.gov |

| Clathrodin Analogue | NaV1.4 | 46.3% inhibition at 1 µM | mdpi.com |

| Clathrodin Analogue | NaV1.5 | 19.6% inhibition at 1 µM | mdpi.com |

In addition to sodium channels, L-type calcium channels have been identified as a potential target for hybrid anticonvulsants containing the pyrrolidine-2,5-dione scaffold nih.gov. These channels are involved in a variety of physiological processes, including muscle contraction and neurotransmitter release nih.govwikipedia.org.

While direct studies on 1-(Piperidin-4-yl)pyrrolidine-2,5-dione are limited, research on related structures provides insight. For example, the development of pyrrolidine-based T-type calcium channel inhibitors for neuropathic pain suggests that the pyrrolidine (B122466) moiety can be a key pharmacophore for calcium channel modulation nih.govresearchgate.net. Although T-type and L-type are different classes of calcium channels, this indicates the potential for the pyrrolidine ring to interact with various calcium channel subtypes.

Furthermore, studies on 1,4-substituted piperidines have shown that while they can be potent and selective antagonists of T-type calcium channels, some analogues also exhibit limited selectivity over L-type channels nih.gov. This suggests that the piperidine (B6355638) portion of the title compound could also contribute to interactions with L-type calcium channels.

| Compound/Analogue Class | Channel Type | Activity | Reference |

| Pyrrolidine-2,5-dione Hybrids | L-type Calcium Channels | Influence on channel activity | nih.gov |

| Pyrrolidine-based Inhibitors | T-type Calcium Channels | Inhibitory activity | nih.govresearchgate.net |

| 1,4-Substituted Piperidines | L-type Calcium Channels | Limited selectivity | nih.gov |

Engagement with Neurotransmitter Systems and Receptors

The analogues of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione have shown significant interactions with various components of neurotransmitter systems, particularly the serotonergic and dopaminergic systems, as well as NMDA receptors.

A substantial body of research has focused on the interaction of pyrrolidine-2,5-dione derivatives with serotonin (B10506) 5-HT1A receptors. These receptors are a key target for anxiolytic and antidepressant medications.

Several studies have synthesized and evaluated 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and found them to be potent 5-HT1A receptor ligands uj.edu.pl. For example, one derivative, 4f , exhibited a high affinity for the 5-HT1A receptor with a Ki value of 10.0 nM uj.edu.pl. Other studies on different series of pyrrolidine-2,5-dione derivatives have also reported moderate to high affinity for this receptor nih.gov. The structural modifications on the pyrrolidine-2,5-dione scaffold, such as the nature of the substituent at the nitrogen atom, have been shown to significantly influence the binding affinity nih.gov.

| Analogue | Receptor | Binding Affinity (Ki) | Reference |

| 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f) | 5-HT1A | 10.0 nM | uj.edu.pl |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 nM | mdpi.com |

| 3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivatives | 5-HT1A | Moderate to low affinity | nih.gov |

Monoamine transporters, including the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT), are critical for regulating neurotransmitter levels in the synapse and are primary targets for antidepressants and psychostimulants nih.gov. Analogues of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione have demonstrated significant and varied interactions with these transporters.

Research on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has revealed compounds with dual affinity for both 5-HT1A receptors and SERT uj.edu.pl. The aforementioned compound 4f also showed high affinity for SERT with a Ki of 2.8 nM uj.edu.pl. This dual-activity profile is a sought-after characteristic in the development of new antidepressant drugs.

Conversely, studies on analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have identified potent inhibitors of DAT and the norepinephrine (B1679862) transporter (NET), with generally weaker activity at SERT nih.gov. For example, increasing the size of the nitrogen-containing ring from a pyrrolidine to a piperidine resulted in a significant loss of binding potency at all three transporters, highlighting the importance of the pyrrolidine ring in these specific analogues nih.gov.

| Analogue Class/Compound | Transporter | Binding/Inhibitory Activity (Ki/IC50) | Reference |

| 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f) | SERT | Ki = 2.8 nM | uj.edu.pl |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues | DAT | Potent inhibitors | nih.gov |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues | NET | Potent inhibitors | nih.gov |

| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues | SERT | Poor inhibitors | nih.gov |

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a vital role in synaptic plasticity and is implicated in various neurological disorders. Both the pyrrolidine-2,5-dione and piperidine moieties have been incorporated into compounds targeting the NMDA receptor.

Studies have identified 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes, derived from the pyrrolidine-2,5-dione structure, as antagonists of the NMDA receptor at the glycine (B1666218) binding site nih.gov. One particular oxime derivative demonstrated high binding potency, acting as a glycine antagonist in the nanomolar range nih.gov. Furthermore, novel 2-pyrrolidone derivatives have been described as negative allosteric modulators of GluN2B-containing NMDA receptors, targeting the ifenprodil (B1662929) binding site nih.gov.

On the other hand, the piperidine ring is a common scaffold in the design of NMDA receptor antagonists. For instance, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor nih.gov. The incorporation of a piperidine ring is a strategy used to generate potent and selective NMDA receptor antagonists nih.gov.

| Analogue Class/Compound | Receptor Subtype/Site | Activity | Reference |

| 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes | NMDA (Glycine site) | Antagonist | nih.gov |

| 2-Pyrrolidone derivatives | GluN2B-containing NMDA | Negative Allosteric Modulator | nih.gov |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NR1A/2B | Antagonist | nih.gov |

Role in GABA Transporter Modulation

The modulation of γ-aminobutyric acid (GABA) transporters (GATs) is a key strategy for controlling GABAergic neurotransmission, and disturbances in this system are implicated in various neurological disorders. mdpi.com While direct studies on 1-(Piperidin-4-yl)pyrrolidine-2,5-dione are not extensively documented, research on analogous pyrrolidine-based structures provides insight into their potential role as GABA uptake inhibitors.

Structure-activity relationship (SAR) studies on derivatives of 2-substituted pyrrolidine-2-yl-acetic acid have revealed that the pyrrolidine ring is a crucial scaffold for GAT inhibition. nih.gov The substitution at the nitrogen atom of the pyrrolidine ring is a key determinant of potency and selectivity for different GAT subtypes (mGAT1-mGAT4). For instance, the introduction of an N-arylalkyl group is a common feature in many potent GAT inhibitors. nih.gov

In one study, a series of 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives were synthesized and evaluated for their inhibitory activity on mouse GABA transporters. nih.gov The racemate rac-(u)-13c, which features a specific N-arylalkyl substitution, demonstrated the highest potency and selectivity for mGAT1. nih.gov Another derivative, rac-(u)-13d, which contains a 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group on the pyrrolidine nitrogen, showed high potency at mGAT4 with better selectivity for this subtype compared to the well-known inhibitor (S)-SNAP-5114. nih.gov

These findings suggest that the N-substituent of the pyrrolidine ring plays a critical role in the interaction with the GABA transporter proteins. The piperidin-4-yl group in 1-(Piperidin-4-yl)pyrrolidine-2,5-dione would, therefore, be expected to significantly influence its affinity and selectivity for GAT subtypes. Further investigations are required to elucidate the precise role of this specific analogue in GABA transporter modulation.

Table 1: Inhibitory Potency of Selected Pyrrolidine Derivatives on GABA Transporters

| Compound | Target | pIC50 |

|---|---|---|

| rac-(u)-13c | mGAT1 | 5.67 |

| rac-(u)-13c | hGAT1 | 6.14 |

| rac-(u)-13d | mGAT4 | High Potency |

Data sourced from a study on 2-substituted pyrrolidine-2-yl-acetic acid derivatives. nih.gov

Molecular Pathways of Anti-inflammatory Action

Pyroptosis is a form of pro-inflammatory programmed cell death that is mediated by inflammasomes, most notably the NLRP3 inflammasome. researchgate.net The activation of the NLRP3 inflammasome leads to the cleavage of caspase-1, which in turn processes pro-inflammatory cytokines and induces pyroptotic cell death. nih.gov Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a range of inflammatory diseases. nih.govnih.gov

While there is no direct evidence for 1-(Piperidin-4-yl)pyrrolidine-2,5-dione as a pyroptosis inhibitor, studies on related compounds with a pyrrolidine-dione core suggest a potential role in modulating inflammatory pathways. For instance, celastrol, a natural compound, has been shown to suppress pyroptosis in macrophages by inhibiting the expression of NLRP3 and the cleavage of caspase-1. nih.gov This inhibitory effect is associated with a decrease in reactive oxygen species (ROS) generation and NF-κB activation. nih.gov

Furthermore, a series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov One of the most active compounds in this series was found to suppress the formation of foam cells and the associated inflammatory response. nih.gov Given that the NLRP3 inflammasome is a key driver of inflammation, it is plausible that some pyrrolidine-2,5-dione analogues could exert their anti-inflammatory effects through the inhibition of this pathway, thereby preventing pyroptosis. However, dedicated studies are required to confirm this mechanism for 1-(Piperidin-4-yl)pyrrolidine-2,5-dione.

The release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), is a hallmark of the inflammatory response. The NLRP3 inflammasome plays a central role in the maturation and secretion of IL-1β. nih.gov Therefore, compounds that inhibit the NLRP3 inflammasome can effectively suppress IL-1β release.

Research into the anti-inflammatory properties of pyrrolidine-dione derivatives has provided evidence for their ability to suppress pro-inflammatory cytokine production. A study on 1H-pyrrole-2,5-dione derivatives identified a compound that could reduce the secretion of TNF-α in a concentration-dependent manner. nih.gov Another study on new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives demonstrated that these compounds significantly inhibited the production of pro-inflammatory cytokines, including IL-6 and TNF-α, in human peripheral blood mononuclear cell cultures. mdpi.com The most promising of these compounds showed strong inhibition of cytokine production. mdpi.com

These findings indicate that the pyrrolidine-2,5-dione scaffold is a viable starting point for the development of anti-inflammatory agents that can suppress the release of key pro-inflammatory mediators. The anti-inflammatory activity of celastrol, which inhibits the NLRP3 inflammasome, further supports the potential for this class of compounds to reduce IL-1β secretion. nih.gov The specific effects of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione on pro-inflammatory cytokine release, particularly IL-1β, remain to be elucidated through direct experimental investigation.

Table 3: Anti-inflammatory Activity of Selected Pyrrolidine-dione Derivatives

| Compound Class | Cytokine(s) Inhibited |

|---|---|

| 1H-pyrrole-2,5-dione derivatives | TNF-α |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | IL-6, TNF-α |

Data compiled from studies on the anti-inflammatory effects of pyrrolidine-dione analogues. mdpi.comnih.gov

Structure Activity Relationship Sar Studies for Optimized Biological Profiles

Influence of Substituents on the Pyrrolidine-2,5-dione Ring

The pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) ring, is a critical pharmacophore for many neurologically active agents, including the anti-epileptic drug ethosuximide (B1671622). semanticscholar.org Research has shown that substitutions on this ring system significantly modulate the biological activity of the parent compound.

Substitutions at the 3-position of the pyrrolidine-2,5-dione ring have a profound impact on the anticonvulsant properties of its derivatives. Studies on related compounds have established clear SAR trends. For instance, previous research indicated that derivatives bearing electron-withdrawing groups on a phenyl substituent at the 3-position exhibited notable anticonvulsant properties. mdpi.com

Further investigations into N-Mannich bases derived from 3-methylpyrrolidine-2,5-dione (B1595552) have demonstrated significant anticonvulsant activity in various animal models, including the maximal electroconvulsive threshold (MEST) test and pilocarpine-induced seizures. nih.gov In a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, the introduction of methyl or dimethyl groups at the C-3 position was explored. The resulting compounds, particularly those with 3,3-dimethyl substitutions, showed high activity in the 6-Hz psychomotor seizure model, which is used to identify drugs effective against therapy-resistant partial seizures. ekb.eg

More recent work on (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamides highlighted that a dimethylamino group at the 3-position of the pyrrolidine-2,5-dione ring was particularly favorable for potent anticonvulsant activity. nih.gov Specifically, a compound featuring this substitution, along with a trifluoromethyl group on an associated phenyl ring, demonstrated robust anticonvulsant effects in multiple seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests. nih.gov

| Substituent at Position 3 | Observed Effect on Anticonvulsant Activity | Relevant Seizure Model(s) | Reference |

|---|---|---|---|

| Phenyl with Electron-Withdrawing Groups | Enhanced anticonvulsant properties | MES, scPTZ, 6 Hz | mdpi.com |

| Methyl | Showed significant anticonvulsant activity | MEST, Pilocarpine-induced | nih.gov |

| 3,3-Dimethyl | High activity, particularly in psychomotor seizure model | 6 Hz | ekb.eg |

| Dimethylamino | Preferential for potent, broad-spectrum anticonvulsant activity | MES, scPTZ, 6 Hz | nih.gov |

Halogenation is a widely employed strategy in medicinal chemistry to enhance the potency and modulate the properties of bioactive molecules. nih.govmdpi.com In the context of pyrrolidone derivatives, halogenation has been shown to be a key factor in conferring anti-pathogenic properties. Research on halogenated pyrrolidone derivatives demonstrated significant inhibition of virulence factors in Pseudomonas aeruginosa, such as biofilm formation and swarming motility. researchgate.net A bromopyrrolidone derivative, in particular, showed notable antipathogenic effects. researchgate.net

While direct studies on the antimicrobial effects of halogenating the 1-(piperidin-4-yl)pyrrolidine-2,5-dione core are limited, the principle is well-established in related structures. For example, N-halosuccinimides (such as N-bromosuccinimide and N-iodosuccinimide), which are themselves halogenated pyrrolidine-2,5-diones, are common reagents for halogenating other scaffolds to improve biological activity, including antimalarial profiles. nih.gov Furthermore, studies on other heterocyclic classes consistently show that the introduction of halogens like fluorine, chlorine, and bromine can significantly enhance antibacterial activity. mdpi.comnih.govmdpi.com This suggests that targeted halogenation of the pyrrolidine-2,5-dione ring is a promising avenue for developing derivatives with antimicrobial potential.

Structural Modifications of the Piperidine (B6355638) Moiety and their Pharmacological Consequences

The piperidine ring is a prevalent scaffold in pharmaceuticals and its structural modification is a key strategy for refining pharmacological activity. In derivatives of 1-(piperidin-4-yl)pyrrolidine-2,5-dione, alterations to this moiety directly influence receptor affinity and functional outcomes. For instance, in a study of dual-acting histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, the replacement of a piperazine (B1678402) ring with a piperidine ring was identified as a critical structural element for achieving high affinity at the σ1 receptor. This highlights how the fundamental nature of the heterocyclic ring dictates receptor selectivity. Similarly, the rigidity of the piperidine ring, compared to more flexible structures, can fine-tune receptor binding and selectivity.

The three-dimensional arrangement of atoms (stereochemistry) is paramount in drug-receptor interactions. mdpi.comnih.gov For piperidine-containing compounds, the stereochemistry and spatial orientation of substituents can lead to vastly different biological profiles. Research on piperidine-based ethers designed as neurokinin-1 (NK1) receptor antagonists established specific stereochemical requirements for high-affinity binding. researchgate.net

In a compelling example involving bridged piperidine analogues, which enforce a more rigid structure, stereochemistry was shown to be decisive. nih.gov The synthesis of enantiomerically pure compounds using a stereochemically defined precursor allowed for the evaluation of individual isomers. The results showed that the (S,S,S) enantiomer of a 2-azanorbornane analogue possessed threefold higher receptor affinity than its corresponding (R,R,R) enantiomer, underscoring the critical importance of precise spatial orientation for optimal receptor engagement. nih.gov

Conformational analysis, the study of the different spatial arrangements of a molecule, is crucial for understanding how a ligand adapts to its binding site. The piperidine ring typically adopts a low-energy chair conformation, but its flexibility allows it to assume other conformations, such as a boat or twist-boat form, to fit into a receptor's binding pocket.

Studies on P2Y₁₄R antagonists have utilized conformationally restricted bridged piperidine analogues to probe the receptor-preferred conformation. nih.gov The finding that analogues with constrained boat-like conformations retained considerable binding affinity suggested that the receptor is tolerant of different piperidine ring conformations and that the optimal binding pose may deviate from a perfect chair state. nih.gov Molecular modeling and docking simulations are powerful tools used to visualize these interactions, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex and rationalize the observed affinities.

Role of Linker Regions in Ligand-Target Interactions